2-Chloro-6-(1H-imidazol-1-yl)pyrazine
Overview
Description
2-Chloro-6-(1H-imidazol-1-yl)pyrazine is a heterocyclic compound that features both pyrazine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both chloro and imidazolyl substituents on the pyrazine ring imparts unique chemical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine typically involves the nucleophilic substitution reaction of 2,6-dichloropyrazine with imidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(1H-imidazol-1-yl)pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although specific conditions and reagents would be required.
Substitution Reactions: The compound can undergo electrophilic and nucleophilic substitution reactions at the pyrazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives of the imidazole ring.
Scientific Research Applications
2-Chloro-6-(1H-imidazol-1-yl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The chloro and imidazolyl groups can interact with active sites of enzymes or receptors, altering their function and leading to therapeutic effects .
Comparison with Similar Compounds
- 2-Chloro-6-(1H-imidazol-1-yl)pyridine
- 2-Chloro-6-(1H-imidazol-1-yl)benzene
Comparison: 2-Chloro-6-(1H-imidazol-1-yl)pyrazine is unique due to the presence of both pyrazine and imidazole rings, which confer distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-chloro-6-imidazol-1-ylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-3-10-4-7(11-6)12-2-1-9-5-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEPEXVSWGTIPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650570 | |
Record name | 2-Chloro-6-(1H-imidazol-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-48-0 | |
Record name | 2-Chloro-6-(1H-imidazol-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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